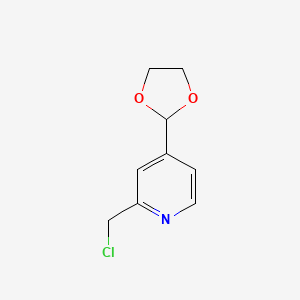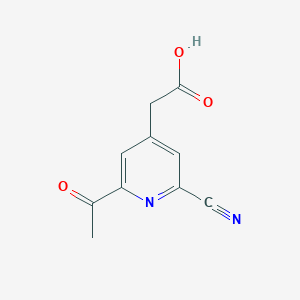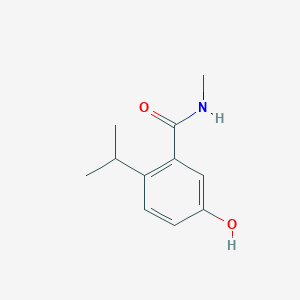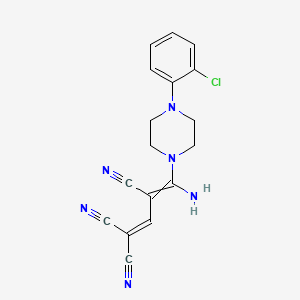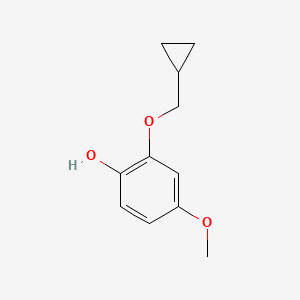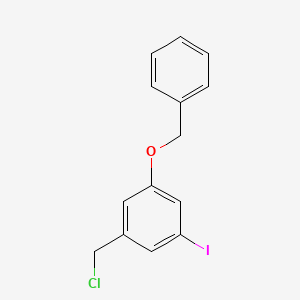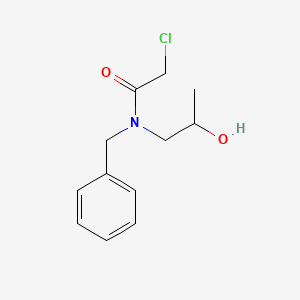![molecular formula C8H4F3N3O B14849230 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-A]pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed:
Oxidation: 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-A]pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The imidazo[1,2-A]pyrimidine ring system can form hydrogen bonds and π-π interactions with target proteins, influencing their function and leading to the desired biological effects .
類似化合物との比較
- 6
特性
分子式 |
C8H4F3N3O |
|---|---|
分子量 |
215.13 g/mol |
IUPAC名 |
6-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)5-1-12-7-13-2-6(4-15)14(7)3-5/h1-4H |
InChIキー |
LKAQYWCHDRKSGU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C=C(C=NC2=N1)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
